9-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one
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Overview
Description
9-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one: is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by its unique structure, which includes a naphthalene ring fused with a furan ring and a methoxy group attached to the naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one can be achieved through several methods. One notable method involves the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins . This reaction is catalyzed by commercially available Pd/C without the need for oxidants and hydrogen acceptors, providing a waste-free approach for the synthesis of functionalized naphthofurans.
Another method involves the reaction of 2-phenylthio- or 2-ethylthio-1,4-naphthoquinones with lithium enolates or pyridinium ylides, followed by cyclization to form the desired naphthofuran compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the aforementioned synthetic routes can be scaled up for industrial applications. The use of palladium-catalyzed reactions and efficient cyclization methods can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
9-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine, nitric acid, and acetic anhydride.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthofurans with different functional groups.
Scientific Research Applications
9-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules.
Biology: It has shown potential as a cytotoxic agent against certain cancer cell lines.
Medicine: The compound’s derivatives are being explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the development of organic semiconductors and optoelectronic materials.
Mechanism of Action
The mechanism of action of 9-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one involves its interaction with cellular components. The compound can induce apoptosis in cancer cells by activating caspase pathways and causing DNA fragmentation . It also interacts with molecular targets such as microtubules and enzymes involved in cell division, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetylnaphtho[2,3-b]furan-4,9-dione
- 2-Acetyl-4,9-dimethoxynaphtho[2,3-b]furan
- 2-(3-Furanoyl)benzoic acids
- 1,4-Naphthoquinones
Uniqueness
9-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one is unique due to its specific structural features, including the methoxy group and the fused naphthalene-furan ring system. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
917894-74-7 |
---|---|
Molecular Formula |
C23H16O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-(2-methoxynaphthalen-1-yl)-1H-benzo[f][2]benzofuran-3-one |
InChI |
InChI=1S/C23H16O3/c1-25-19-11-10-14-6-2-4-8-17(14)21(19)22-18-9-5-3-7-15(18)12-16-13-26-23(24)20(16)22/h2-12H,13H2,1H3 |
InChI Key |
ZHCCRQNRSZLGOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=C4C(=CC5=CC=CC=C53)COC4=O |
Origin of Product |
United States |
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